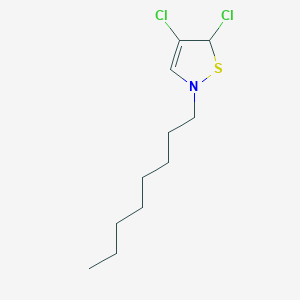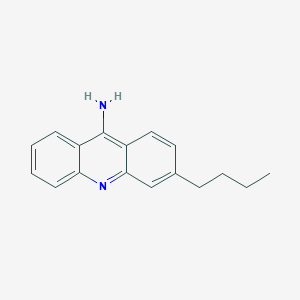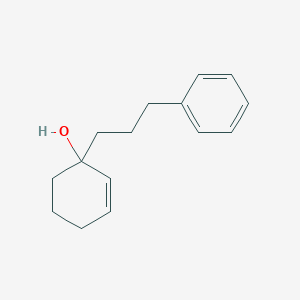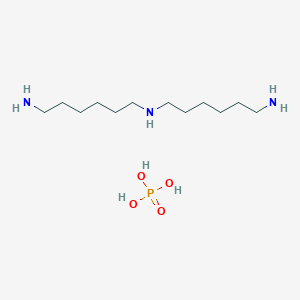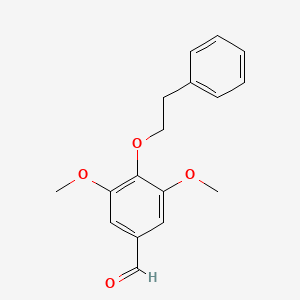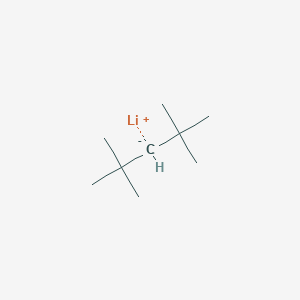
2-(Benzenesulfonyl)tetradecanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)tetradecanoyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a benzenesulfonyl group attached to a tetradecanoyl chloride moiety. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzenesulfonyl)tetradecanoyl chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with tetradecanoic acid in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)tetradecanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form benzenesulfonic acid and tetradecanoic acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Chlorinating Agents: Thionyl chloride, phosphorus trichloride
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Sulfonamides: Formed from the reaction with amines
Sulfonate Esters: Formed from the reaction with alcohols
Benzenesulfonic Acid and Tetradecanoic Acid: Formed from hydrolysis
Scientific Research Applications
2-(Benzenesulfonyl)tetradecanoyl chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce the benzenesulfonyl group into various molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)tetradecanoyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile. The molecular targets and pathways involved in its reactions are primarily related to the formation of these bonds, which can alter the properties and functions of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A simpler analog with similar reactivity but lacks the long alkyl chain.
Toluene-4-sulfonyl Chloride: Another sulfonyl chloride with a methyl group instead of the tetradecanoyl chain.
Methanesulfonyl Chloride: A smaller sulfonyl chloride with a single carbon chain.
Uniqueness
2-(Benzenesulfonyl)tetradecanoyl chloride is unique due to its long tetradecanoyl chain, which imparts distinct physical and chemical properties. This long chain can influence the solubility, reactivity, and interaction with other molecules, making it suitable for specific applications that simpler sulfonyl chlorides may not be able to achieve.
Properties
CAS No. |
189169-48-0 |
|---|---|
Molecular Formula |
C20H31ClO3S |
Molecular Weight |
387.0 g/mol |
IUPAC Name |
2-(benzenesulfonyl)tetradecanoyl chloride |
InChI |
InChI=1S/C20H31ClO3S/c1-2-3-4-5-6-7-8-9-10-14-17-19(20(21)22)25(23,24)18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3 |
InChI Key |
GURBEBAPFPFAEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)Cl)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


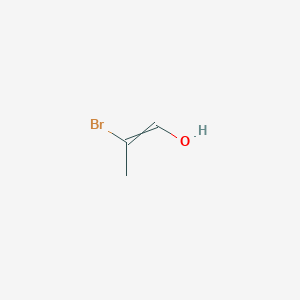


![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)
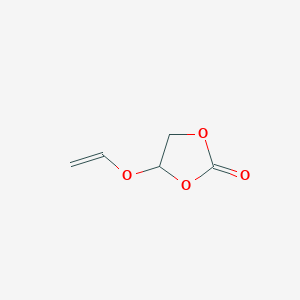

![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
